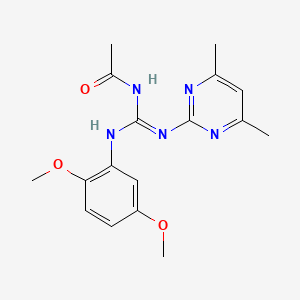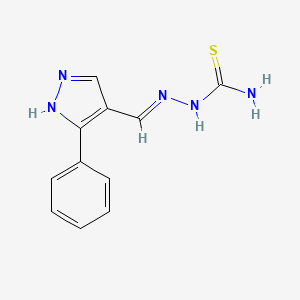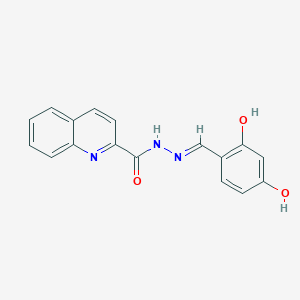![molecular formula C17H28N4O B5963557 N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B5963557.png)
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide is a complex organic compound that features a cyclopropyl group, an imidazole ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by alkylation with ethyl groups.
Synthesis of the piperidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The imidazole and piperidine rings are then coupled using reagents like alkyl halides or sulfonates.
Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the piperidine ring, often using cyclopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound can be used as a probe to study biological pathways involving imidazole and piperidine derivatives.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The cyclopropyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-3-fluorophenyl-2-methyl-N-[1-(1-phenylethyl)piperidin-4-yl]propanamide: This compound shares a similar piperidine ring but differs in the substituents on the aromatic ring.
Imidazole derivatives: Compounds like clemizole and omeprazole contain the imidazole ring and have various biological activities.
Uniqueness
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide is unique due to the combination of the cyclopropyl group, imidazole ring, and piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-2-21-12-9-18-16(21)13-20-10-7-14(8-11-20)3-6-17(22)19-15-4-5-15/h9,12,14-15H,2-8,10-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHZJSQJMJRUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5963475.png)
![methyl 3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5963484.png)

![(4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline](/img/structure/B5963509.png)
![3-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B5963510.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5963518.png)
![2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5963523.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B5963535.png)
![4-{[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B5963552.png)

![4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5963571.png)
![1-cyclohexyl-4-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5963579.png)

![7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963593.png)
